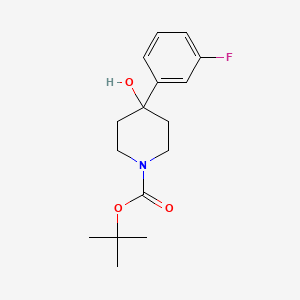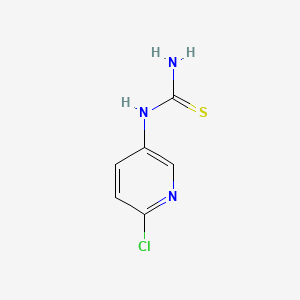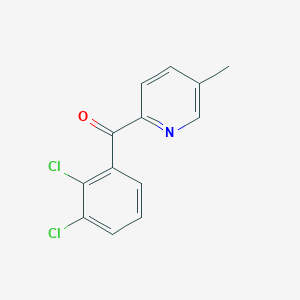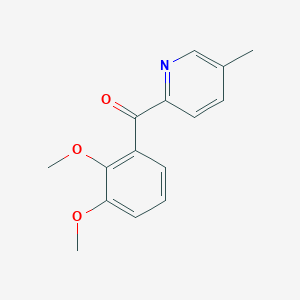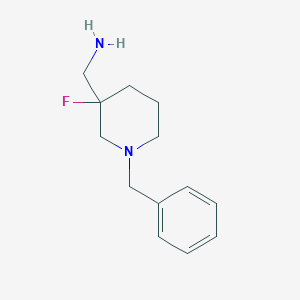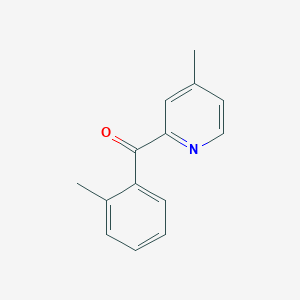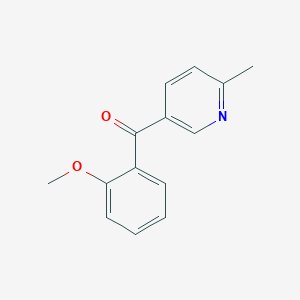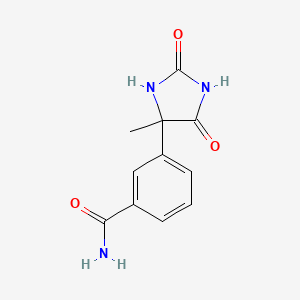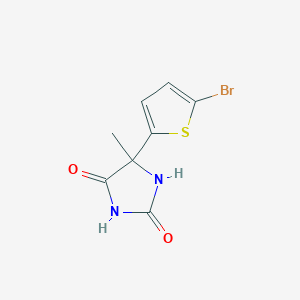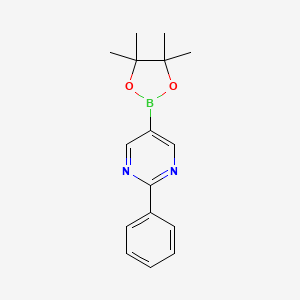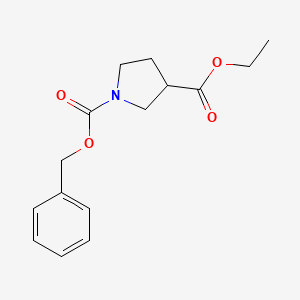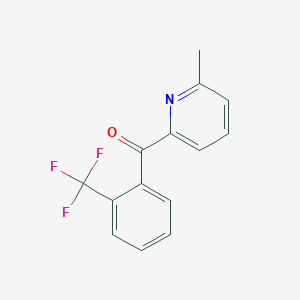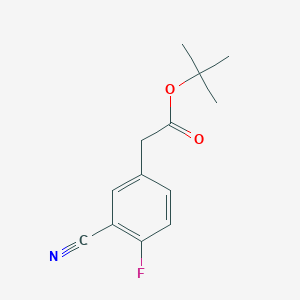
2-(3-氰基-4-氟苯基)乙酸叔丁酯
描述
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C13H14FNO2 and its molecular weight is 235.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
乙烯基脲的合成
“2-(3-氰基-4-氟苯基)乙酸叔丁酯”用于乙烯基脲的合成 . 乙烯基脲是药物化学中重要的化合物,已被用作合成各种生物活性分子的构建块。
3-氨基-4-烷基异喹啉的形成
该化合物经官能化和脱羧反应生成3-氨基-4-烷基异喹啉 . 异喹啉是一类有机化合物,属于多种重要生物碱的一部分,生物碱是天然存在的具有多种药理作用的化学化合物。
研究与开发
“2-(3-氰基-4-氟苯基)乙酸叔丁酯”作为一种专业化学品,主要用于研究与开发 . 它用于合成各种其他化合物,并且可以作为化学反应的起始原料或中间体。
蛋白质组学研究
该化合物用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该领域对于理解许多生物过程至关重要。
生物化学研究
“2-(3-氰基-4-氟苯基)乙酸叔丁酯”用于生物化学研究 . 它可用于研究各种生化过程和途径的影响。
药物研究
该化合物用于药物研究 . 它可用于开发新药和疗法,尤其是那些涉及上述乙烯基脲和异喹啉的疗法。
作用机制
Target of Action
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a complex organic compound. Similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that it may play a role in the synthesis or modification of other organic compounds.
Pharmacokinetics
Its molecular weight (23526 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various proteins and enzymes in the body.
Result of Action
Its potential role in proteomics research suggests that it may be involved in protein synthesis or modification, which could have various downstream effects on cellular processes.
生化分析
Biochemical Properties
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of highly substituted tetrahydroquinolines, which are important in medicinal chemistry . The nature of these interactions often involves catalytic processes where the compound acts as a substrate or an intermediate.
Cellular Effects
The effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to play a role in the catalytic direct amidation reactions, which are crucial for the synthesis of organic molecules in pharmaceutical applications .
Molecular Mechanism
At the molecular level, Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s interaction with enzymes often leads to changes in gene expression, which can have downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. These threshold effects are crucial for determining the safe and effective use of the compound in research .
Metabolic Pathways
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. These interactions can affect the compound’s accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s effectiveness in biochemical reactions .
属性
IUPAC Name |
tert-butyl 2-(3-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYNURGIZFXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
